molecular formula C15H20N2O2S2 B430760 12,12-dimethyl-4-(2-methylpropyl)-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one CAS No. 351007-23-3

12,12-dimethyl-4-(2-methylpropyl)-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B430760
CAS No.: 351007-23-3
M. Wt: 324.5g/mol
InChI Key: ZKFALRSWUBURMG-UHFFFAOYSA-N
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Description

12,12-dimethyl-4-(2-methylpropyl)-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one is a complex organic compound characterized by its unique tricyclic structure. This compound features a combination of sulfur, oxygen, and nitrogen atoms within its framework, making it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12,12-dimethyl-4-(2-methylpropyl)-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves a multi-step process. One common approach starts with the preparation of the core tricyclic structure through a series of cyclization reactions. Key steps include:

    Formation of the Core Structure: The initial step involves the cyclization of a suitable precursor, such as a diketone or keto acid, under acidic or basic conditions to form the tricyclic core.

    Introduction of Functional Groups:

    Final Modifications: The final steps may include methylation and other modifications to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound, if applicable, would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

12,12-dimethyl-4-(2-methylpropyl)-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one can undergo various chemical reactions, including:

    Oxidation: The sulfur and nitrogen atoms in the compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfonamides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce ketone or imine functionalities.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the sulfur and nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfonamides, while reduction can produce alcohols or amines.

Scientific Research Applications

12,12-dimethyl-4-(2-methylpropyl)-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 12,12-dimethyl-4-(2-methylpropyl)-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of sulfur and nitrogen atoms in the compound’s structure can facilitate these interactions, potentially leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

    7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones: These compounds share a similar tricyclic structure but differ in the specific substituents and functional groups.

    Polycyclic Sulfur-Nitrogen Compounds: Compounds with multiple rings containing sulfur and nitrogen atoms, which may exhibit similar chemical reactivity and biological activity.

Uniqueness

12,12-dimethyl-4-(2-methylpropyl)-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is unique due to its specific combination of functional groups and tricyclic structure, which confer distinct chemical and biological properties

Properties

CAS No.

351007-23-3

Molecular Formula

C15H20N2O2S2

Molecular Weight

324.5g/mol

IUPAC Name

12,12-dimethyl-4-(2-methylpropyl)-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C15H20N2O2S2/c1-8(2)6-17-13(18)11-9-5-15(3,4)19-7-10(9)21-12(11)16-14(17)20/h8H,5-7H2,1-4H3,(H,16,20)

InChI Key

ZKFALRSWUBURMG-UHFFFAOYSA-N

SMILES

CC(C)CN1C(=O)C2=C(NC1=S)SC3=C2CC(OC3)(C)C

Canonical SMILES

CC(C)CN1C(=O)C2=C(NC1=S)SC3=C2CC(OC3)(C)C

Origin of Product

United States

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